molecular formula C27H29N3O3 B1226912 2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one

2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one

Cat. No. B1226912
M. Wt: 443.5 g/mol
InChI Key: UBJVSEFSDIKCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one is a member of quinazolines.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to 2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one have been studied for their antimicrobial properties. For instance, a series of related compounds synthesized through microwave-assisted synthesis demonstrated significant in vitro antimicrobial activity (Pujari et al., 2018). Similarly, other quinazolinone derivatives have shown antibacterial activity against various strains of microorganisms (Osarumwense, 2022).

COX-2 Inhibition and Antitumor Activity

Some derivatives of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one, which have structural similarities, have shown COX-2 inhibitory activity, suggesting potential anti-inflammatory and antitumor applications (Hayun et al., 2012). Additionally, compounds like 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivatives have been synthesized and studied for their potential in inhibiting various biological targets, including cancer and inflammatory proteins (Nair et al., 2014).

Corrosion Inhibition

Quinazoline Schiff base compounds, closely related to the chemical , have been investigated for their potential in inhibiting the corrosion of mild steel in acidic environments. This research highlights the potential application of these compounds in industrial settings (Khan et al., 2017).

Crystal Structure Analysis

Studies have also focused on the crystal structure of quinazolinone derivatives. Understanding the crystal structure is crucial for the development of new materials and pharmaceuticals (Akkurt et al., 2010).

Synthesis and Spectral Investigation

The synthesis and spectral properties of these compounds have been extensively researched. These studies are fundamental in pharmaceutical and material science for the development of new compounds with specific properties (Kosterina et al., 2009).

properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

3-benzyl-2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H29N3O3/c1-32-25-12-11-21(17-22(25)19-29-13-15-33-16-14-29)26-28-24-10-6-5-9-23(24)27(31)30(26)18-20-7-3-2-4-8-20/h2-12,17,26,28H,13-16,18-19H2,1H3

InChI Key

UBJVSEFSDIKCAH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)CN5CCOCC5

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)CN5CCOCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one
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2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one
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2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one
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2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one
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2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one
Reactant of Route 6
2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one

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